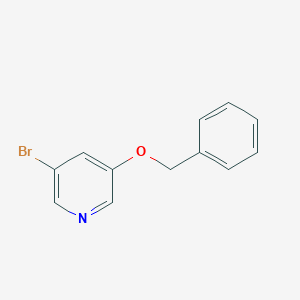

3-(苄氧基)-5-溴吡啶

概述

描述

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves halogenation reactions, as seen in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate, where the pyridine molecule is brominated . Similarly, the synthesis of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine involves the reaction of 5-bromopyridin-2-amine with an aldehyde . These methods could potentially be adapted for the synthesis of 3-(Benzyloxy)-5-bromopyridine by introducing a benzyloxy group at the appropriate position on the pyridine ring.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is often characterized using X-ray diffraction, as seen in the study of 2-amino-5-bromopyridinium 3-aminobenzoate . The crystal packing in these compounds is influenced by hydrogen bonding and π-π interactions, which could also be relevant for the structure of 3-(Benzyloxy)-5-bromopyridine.

Chemical Reactions Analysis

Bromopyridine derivatives can participate in various chemical reactions. For instance, the reaction of O-benzylidene sugars with N-bromosuccinimide indicates the reactivity of bromine in such compounds . This reactivity could be exploited in further functionalization of 3-(Benzyloxy)-5-bromopyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be studied using techniques like vibrational spectroscopy, as demonstrated in the DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine . Such studies provide information on the vibrational frequencies, molecular orbitals, and thermodynamic parameters, which are crucial for understanding the behavior of these compounds under different conditions.

科学研究应用

1. Synthesis of Benzyl Ethers and Esters

- Summary of Application: This compound is used as a reagent for the synthesis of benzyl ethers and esters . It’s a mild, convenient, and in some cases uniquely effective new reagent for this purpose .

- Methods of Application: The active reagent is delivered in situ by N-methylation of 2-benzyloxy-pyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .

- Results or Outcomes: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .

2. Synthesis of Liquid-Crystalline Compounds

- Summary of Application: The terminal benzyloxy group has an effect on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base .

- Methods of Application: A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, In, are prepared and investigated in detail .

- Results or Outcomes: Depending on the length of the terminal alkyloxy chain, only one type of SmA phase with different stability was observed .

3. Inhibition of Excitatory Amino Acid Transporters (EAATs)

- Summary of Application: 3S-BOAA, a compound related to “3-(Benzyloxy)-5-bromopyridine”, is used to inhibit excitatory amino acid transporters (EAATs). EAATs are membrane proteins responsible for clearing glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft.

- Methods of Application: The specific methods of application are not detailed in the source.

- Results or Outcomes: The specific results or outcomes are not detailed in the source.

4. Synthesis of Other Compounds

- Summary of Application: This compound has been used as a precursor for the synthesis of other compounds such as benzyl acetate, which is a fragrance and flavoring agent.

- Methods of Application: The specific methods of application are not detailed in the source.

- Results or Outcomes: The specific results or outcomes are not detailed in the source.

安全和危害

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.

未来方向

This involves potential applications and areas of future research for the compound.

For a specific compound like “3-(Benzyloxy)-5-bromopyridine”, you would need to refer to scientific literature or databases for detailed information. Please consult a qualified professional or trusted source for specific advice.

属性

IUPAC Name |

3-bromo-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHKYZAWTWKQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572283 | |

| Record name | 3-(Benzyloxy)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-bromopyridine | |

CAS RN |

130722-95-1 | |

| Record name | 3-(Benzyloxy)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)